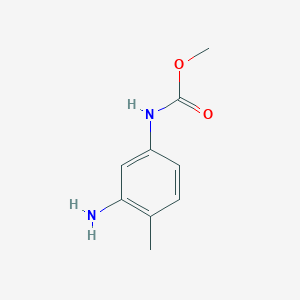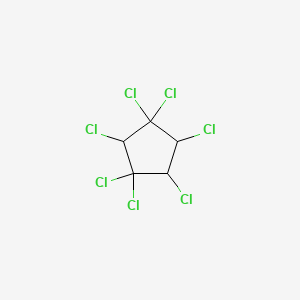
Heptachlorocyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptachlorocyclopentane is a chlorinated cycloalkane with the molecular formula C5H3Cl7 . This compound is characterized by a cyclopentane ring where seven hydrogen atoms are replaced by chlorine atoms. It is a derivative of cyclopentane and belongs to the class of organochlorine compounds, which are known for their stability and resistance to degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptachlorocyclopentane can be synthesized through the chlorination of cyclopentane. The process involves the reaction of cyclopentane with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination. The general reaction is as follows: [ \text{C}5\text{H}{10} + 7\text{Cl}_2 \rightarrow \text{C}_5\text{H}_3\text{Cl}_7 + 7\text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where cyclopentane is continuously fed and reacted with chlorine gas. The reaction mixture is then subjected to distillation to separate this compound from other by-products and unreacted materials.
Análisis De Reacciones Químicas
Types of Reactions: Heptachlorocyclopentane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various chlorinated cyclopentane derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated cyclopentane compounds.
Substitution: this compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated cyclopentanones, while reduction can produce partially dechlorinated cyclopentanes.
Aplicaciones Científicas De Investigación
Heptachlorocyclopentane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Research on its biological effects and interactions with living organisms is ongoing, particularly in the study of its potential as a pesticide.
Medicine: Although not widely used in medicine, its derivatives are being explored for their potential therapeutic properties.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of heptachlorocyclopentane involves its interaction with biological molecules. As an organochlorine compound, it can disrupt cellular processes by interfering with the function of enzymes and receptors. The exact molecular targets and pathways are still under investigation, but it is known to affect the nervous system and other physiological functions.
Comparación Con Compuestos Similares
Heptachlorocyclopentane can be compared with other chlorinated cycloalkanes such as:
Hexachlorocyclopentadiene: Similar in structure but with one less chlorine atom, it is used as a precursor for pesticides and flame retardants.
Pentachlorocyclopropane: A smaller ring structure with fewer chlorine atoms, used in organic synthesis.
Uniqueness: this compound is unique due to its high degree of chlorination, which imparts significant stability and resistance to degradation. This makes it particularly useful in applications requiring long-lasting chemical properties.
Propiedades
Número CAS |
68258-90-2 |
|---|---|
Fórmula molecular |
C5H3Cl7 |
Peso molecular |
311.2 g/mol |
Nombre IUPAC |
1,1,2,3,3,4,5-heptachlorocyclopentane |
InChI |
InChI=1S/C5H3Cl7/c6-1-2(7)5(11,12)3(8)4(1,9)10/h1-3H |
Clave InChI |
XCEUTYGYMGYCBG-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(C(C1(Cl)Cl)Cl)(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


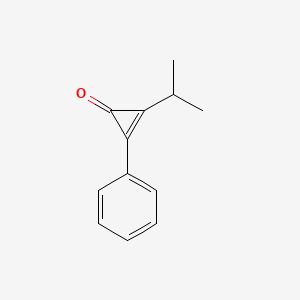
![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)
![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)
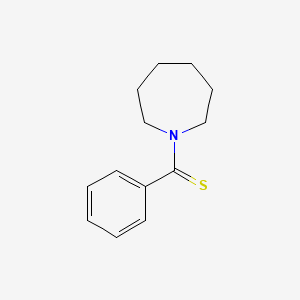
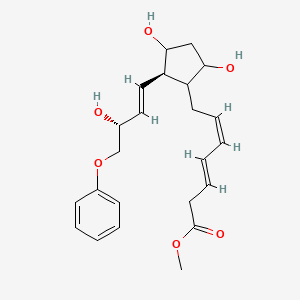
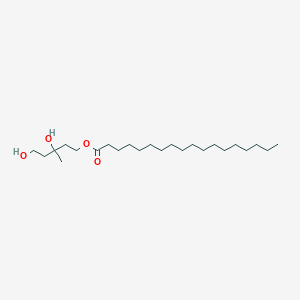
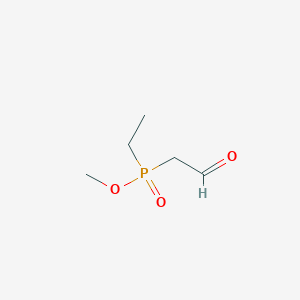
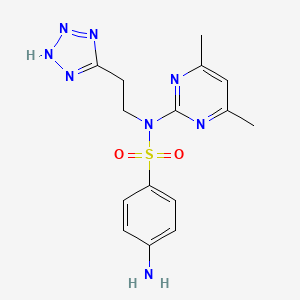
![Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14481266.png)
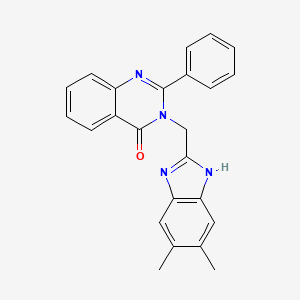
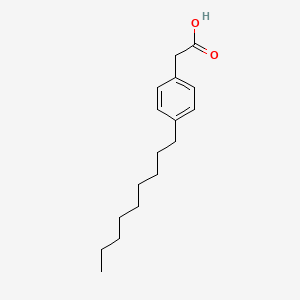
![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)

